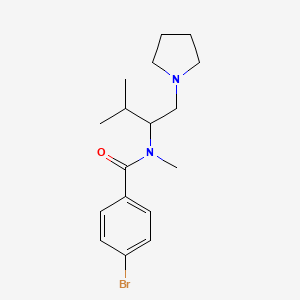![molecular formula C16H10F3N3O2 B12067049 4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid](/img/structure/B12067049.png)
4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring and a benzoic acid moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The reaction conditions usually include the use of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate .
In industrial production, the synthesis may be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound is investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .
The molecular pathways affected by the compound include the inhibition of signaling pathways such as the NF-kB pathway, which is involved in inflammation and immune responses. By modulating these pathways, the compound can exert anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid can be compared with other triazole derivatives, such as:
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)phenyl)benzoic acid): This compound has a similar triazole structure but with different substituents, leading to variations in its chemical and biological properties.
4-Trifluoromethyl-(1,2,3-triazol-1-yl)quinoline: This compound combines a triazole ring with a quinoline moiety, resulting in distinct pharmacological activities.
The uniqueness of this compound lies in its specific trifluoromethyl-phenyl substitution, which imparts unique chemical properties and biological activities compared to other triazole derivatives .
Properties
Molecular Formula |
C16H10F3N3O2 |
|---|---|
Molecular Weight |
333.26 g/mol |
IUPAC Name |
4-[4-[3-(trifluoromethyl)phenyl]triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C16H10F3N3O2/c17-16(18,19)12-3-1-2-11(8-12)14-9-22(21-20-14)13-6-4-10(5-7-13)15(23)24/h1-9H,(H,23,24) |
InChI Key |
AGOZGNSQFLJGFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=N2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















